molecular formula C24H21ClN2O4 B11546289 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11546289
M. Wt: 436.9 g/mol
InChI Key: GJVYUQHAGBGLAV-VULFUBBASA-N
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Description

This compound is characterized by its unique structure, which includes a phenyl group, a chlorobenzoate moiety, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: This intermediate is synthesized by reacting 2,6-dimethylphenol with chloroacetic acid, followed by amidation with ammonia or an amine.

    Condensation Reaction: The intermediate 2-(2,6-dimethylphenoxy)acetamide is then subjected to a condensation reaction with 4-formylphenyl 2-chlorobenzoate in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, industrial processes may employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and dimethylphenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-METHOXYPHENYL 3-FLUOROBENZOATE
  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-METHOXYPHENYL 3-CHLOROBENZOATE

Uniqueness

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological or biochemical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H21ClN2O4/c1-16-6-5-7-17(2)23(16)30-15-22(28)27-26-14-18-10-12-19(13-11-18)31-24(29)20-8-3-4-9-21(20)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

GJVYUQHAGBGLAV-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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